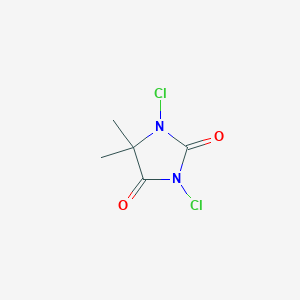
1,3-Dichloro-5,5-dimethylhydantoin
Cat. No. B105842
Key on ui cas rn:
118-52-5
M. Wt: 197.02 g/mol
InChI Key: KEQGZUUPPQEDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101800B2
Procedure details


2-Benzylsulfanyl-3-nitro-pyridine (6 g, 24.39 mmol) was dissolved in dichloromethane (84 mL). Acetic acid (12 mL) and water (24 mL) were added. The mixture was chilled to 0° C. With vigorous stirring, 1,3-dichloro-5,5-dimethyl-imidazolidine-2,4-dione (14.4 g, 73.17 mmol) was added portionwise as a suspension in dichloromethane (48 mL). The mixture was allowed to slowly warm to 25° C. and continued to stir for 16 h. The mixture was poured into 5% aqueous sodium metabisulfite solution (100 mL) and shaken well. Dichloromethane (200 mL) and 20% aqueous dibasic potassium phosphate solution (100 mL) were added and the mixture was shaken well. The layers were separated. The crude desired product, 3-nitro-pyridine-2-sulfonyl chloride, dissolved in the organic layer was used directly in the next step without further isolation or characterization.


Quantity
14.4 g
Type
reactant
Reaction Step Two



Name
potassium phosphate
Quantity
100 mL
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
C(S[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1.[Cl:18]N1C(C)(C)C(=O)N(Cl)C1=O.[S:29](S([O-])=O)([O-:32])(=O)=[O:30].[Na+].[Na+].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>ClCCl.O.C(O)(=O)C>[N+:15]([C:14]1[C:9]([S:29]([Cl:18])(=[O:32])=[O:30])=[N:10][CH:11]=[CH:12][CH:13]=1)([O-:17])=[O:16] |f:2.3.4,5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)SC1=NC=CC=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
84 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(N(C(C1(C)C)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Step Four
|
Name
|
potassium phosphate
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to 25° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken well
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was shaken well
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude desired product, 3-nitro-pyridine-2-sulfonyl chloride, dissolved in the organic layer
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
